2,8-Dichloroquinoline

Description

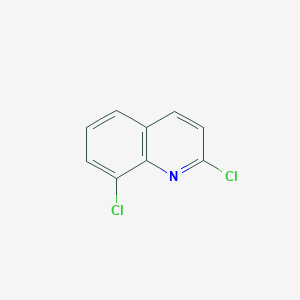

Structure

2D Structure

Properties

IUPAC Name |

2,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXOCTXTVIVOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350316 | |

| Record name | 2,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4470-83-1 | |

| Record name | 2,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,8-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2,8-dichloroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document outlines a reliable synthetic pathway and provides comprehensive characterization data to ensure the identity and purity of the target compound.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 4470-83-1 | [1] |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Melting Point | 105-108 °C | |

| Boiling Point | 292.8 °C at 760 mmHg | |

| Density | 1.4 g/cm³ |

Synthesis of this compound

A viable synthetic route to this compound involves a two-step process starting from 8-hydroxyquinoline. The first step is the conversion of 8-hydroxyquinoline to 8-chloro-2-hydroxyquinoline (also known as 8-chloro-2-quinolone), followed by a chlorination reaction to yield the final product.

Experimental Protocol: Synthesis of 8-Chloro-2-hydroxyquinoline

Experimental Protocol: Synthesis of this compound

The conversion of 8-chloro-2-hydroxyquinoline to this compound can be achieved through a chlorination reaction, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-chloro-2-hydroxyquinoline (1 equivalent).

-

Carefully add phosphorus oxychloride (excess, e.g., 3-5 equivalents) to the flask.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the excess phosphorus oxychloride.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then dry it under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

Note: This is a generalized procedure. The specific quantities of reagents, reaction times, and purification methods may need to be optimized for best results.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in the performed searches. |

| ¹³C NMR | Data not available in the performed searches. |

| Mass Spectrometry (MS) | Data not available in the performed searches. Expected m/z for the molecular ion [M]⁺ would be approximately 197 and 199 in a roughly 9:6:1 ratio due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |

| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available on databases such as SpectraBase.[4] Key absorption peaks would be expected in the aromatic C-H stretching region (around 3000-3100 cm⁻¹), C=C and C=N stretching region (around 1400-1600 cm⁻¹), and the C-Cl stretching region (typically below 800 cm⁻¹). |

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 8-hydroxyquinoline.

Characterization Techniques

This diagram outlines the key analytical methods used for the characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,8-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dichloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural characteristics, solubility, and key physical constants. Detailed experimental protocols for the determination of these properties are also presented to aid in laboratory research and development.

Chemical Structure and Identifiers

This compound is a molecule in which a quinoline core is substituted with two chlorine atoms at the 2 and 8 positions.

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl

-

InChI Key: VAXOCTXTVIVOQE-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 105-108 °C | [2] |

| Boiling Point | 292.8 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -2.33 ± 0.50 | |

| logP (XLogP3) | 3.8 | [2][3] |

| Polar Surface Area (PSA) | 12.9 Ų | [2] |

| Refractive Index (Predicted) | 1.661 | [2] |

| Flash Point | 158.7 ± 7.4 °C | [2] |

Table 2: Solubility Data

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrum) for this compound could not be retrieved from the searched databases. This section will be updated as authenticated data becomes available.

Experimental Protocols

The following sections detail the generalized experimental procedures for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Determination of n-Octanol/Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this ratio is logP, a key indicator of a molecule's lipophilicity.

Methodology: Shake Flask Method

-

Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

-

Sample Preparation: A known concentration of this compound is dissolved in the n-octanol-saturated water phase.

-

Partitioning: A known volume of the this compound solution is mixed with an equal volume of the water-saturated n-octanol. The mixture is shaken for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then the base-10 logarithm of P.

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Isothermal Saturation Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).

-

Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a sensitive analytical method like HPLC or UV-Vis spectroscopy.

-

Reporting: The solubility is reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

-

Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high-energy molecular ion can fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Analysis: The spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to confirm the structure of the compound. Due to the presence of two chlorine atoms, the molecular ion region is expected to show a characteristic isotopic pattern (M, M+2, M+4 peaks).

Synthesis Pathway and Visualization

Quinolines can be synthesized through various methods. A plausible and common approach for the synthesis of substituted quinolines is the Combes synthesis.[5][6] This method involves the acid-catalyzed condensation of a β-diketone with an arylamine. For this compound, a potential starting material would be 2-chloroaniline.

Caption: A representative workflow for the synthesis of a dichloroquinoline derivative via the Combes synthesis.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided detailed, generalized experimental protocols for their determination. While a significant amount of data has been compiled, a notable gap exists in the publicly available experimental spectral data (NMR and MS) and quantitative solubility data for this specific isomer. The provided information serves as a valuable resource for researchers and professionals in drug development and related fields, enabling a better understanding of this compound's characteristics and facilitating its application in further research.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H5Cl2N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Dichloroquinolines

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a definitive crystal structure for 2,8-dichloroquinoline has not been publicly deposited or described. This guide will therefore utilize the comprehensively studied isomer, 2,4-dichloroquinoline , as a representative model to detail the methodologies and data presentation pertinent to the crystal structure analysis of dichloroquinoline derivatives. The principles and protocols outlined herein are directly applicable to the analysis of this compound, should suitable crystals be obtained.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and for patenting new chemical entities. The substitution of chlorine atoms on the quinoline ring significantly influences the molecule's electronic properties, lipophilicity, and intermolecular interactions, thereby affecting its crystal packing and ultimately its physical and biological properties. This guide provides a technical overview of the experimental procedures and data analysis involved in determining the crystal structure of dichloroquinolines, using 2,4-dichloroquinoline as a case study.

Data Presentation: Crystallographic Data for 2,4-Dichloroquinoline

The following tables summarize the key crystallographic data and structure refinement parameters for 2,4-dichloroquinoline.[1] This information is essential for assessing the quality of the crystal structure and for comparative analysis with other compounds.

Table 1: Crystal Data and Structure Refinement for 2,4-Dichloroquinoline [1]

| Parameter | Value |

| Empirical Formula | C₉H₅Cl₂N |

| Formula Weight | 198.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Temperature | 120 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Absorption Coefficient (μ) | 0.71 mm⁻¹ |

Table 2: Unit Cell Dimensions for 2,4-Dichloroquinoline [1]

| Parameter | Value |

| a | 10.3689 (3) Å |

| b | 11.9215 (3) Å |

| c | 13.6380 (5) Å |

| α | 90° |

| β | 98.937 (3)° |

| γ | 90° |

| Volume | 1665.37 (9) ų |

| Z | 8 |

Table 3: Data Collection and Refinement Statistics for 2,4-Dichloroquinoline [1]

| Parameter | Value |

| Diffractometer | Kuma KM-4-CCD |

| Reflections Collected | 13224 |

| Independent Reflections | 2927 |

| R_int | 0.012 |

| Final R indices [I>2σ(I)] | R₁ = 0.021, wR₂ = 0.066 |

| Goodness-of-fit (S) | 1.08 |

| Largest diff. peak/hole | 0.25 / -0.22 e Å⁻³ |

Note: The asymmetric unit of 2,4-dichloroquinoline contains two crystallographically independent molecules.[1]

Experimental Protocols

This section details the methodologies for the synthesis of the target compound, the growth of single crystals, and the subsequent X-ray diffraction analysis, based on the procedures reported for 2,4-dichloroquinoline.[1]

Synthesis of 2,4-Dichloroquinoline[1]

-

Reaction Setup: A mixture of 4-hydroxyquinolin-2-one (322 mg, 2 mmol) and phosphorus oxychloride (POCl₃, 2 ml) is prepared in a suitable reaction vessel.

-

Heating: The reaction mixture is heated to 100°C for 15 minutes.

-

Quenching: After the reaction is complete, the mixture is carefully poured onto finely crushed ice to decompose the excess POCl₃.

-

Neutralization and Precipitation: The acidity of the solution is adjusted to a pH of 8 using sodium carbonate (Na₂CO₃), leading to the precipitation of the crude product.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried at room temperature to yield the title compound.

Single Crystal Growth[1]

-

Solvent Selection: Diethyl ether is chosen as the solvent for crystallization.

-

Dissolution: The synthesized 2,4-dichloroquinoline is dissolved in a minimal amount of diethyl ether to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days, as the solvent evaporates and the solution becomes supersaturated, single crystals of 2,4-dichloroquinoline suitable for X-ray diffraction are formed.

X-ray Data Collection and Structure Refinement[1]

-

Crystal Mounting: A suitable single crystal (e.g., 0.40 x 0.40 x 0.30 mm) is selected and mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a molybdenum X-ray source (Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected raw data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied (e.g., multi-scan).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SHELXS97) and refined by full-matrix least-squares on F² (e.g., with SHELXL97). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental process.

Caption: Experimental workflow for the synthesis and crystal structure analysis of 2,4-dichloroquinoline.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the established protocols for related isomers like 2,4-dichloroquinoline provide a clear and robust framework for its future analysis. The detailed crystallographic data, including unit cell parameters and refinement statistics, are the gold standard for structural characterization in the solid state. The successful application of the synthesis, crystallization, and X-ray diffraction techniques outlined in this guide will be instrumental in revealing the precise molecular architecture of this compound, thereby enabling deeper insights for rational drug design and development.

References

Spectroscopic Profile of 2,8-dichloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-dichloroquinoline, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra, this document presents a combination of available data, predicted spectroscopic values based on analogous compounds, and detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound possesses the following fundamental properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1][2] |

| Exact Mass | 196.9799046 Da | [1] |

| CAS Number | 4470-83-1 | [1][2] |

| IUPAC Name | This compound | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring. The electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom will significantly influence the chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | d | J ≈ 8.5 |

| H-4 | 8.0 - 8.2 | d | J ≈ 8.5 |

| H-5 | 7.7 - 7.9 | d | J ≈ 8.0 |

| H-6 | 7.4 - 7.6 | t | J ≈ 7.5 |

| H-7 | 7.6 - 7.8 | d | J ≈ 7.0 |

Predicted ¹³C NMR Data (CDCl₃)

The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The positions of the chlorine substituents will cause a downfield shift for the carbons they are attached to (C-2 and C-8).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 123 - 125 |

| C-4 | 136 - 138 |

| C-4a | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 130 - 132 |

| C-8 | 145 - 147 |

| C-8a | 147 - 149 |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum of this compound has been recorded.[1][3] While the full spectrum with peak intensities is not publicly available, the characteristic absorption bands can be predicted based on its molecular structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1585 | C=C stretch | Aromatic ring |

| 1500 - 1400 | C=C stretch | Aromatic ring |

| 850 - 750 | C-Cl stretch | Aryl halide |

| 850 - 700 | C-H bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments.

| m/z | Ion | Comments |

| 197/199/201 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 162/164 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 127 | [M-2Cl]⁺ | Loss of both chlorine atoms. |

| 101 | [C₈H₅N]⁺ | Further fragmentation. |

Detailed Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the TMS signal.

-

IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or thin solid film method is suitable.

-

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Place the salt plate in the spectrometer and acquire the spectrum.

-

Mass Spectrometry

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of heterocyclic compounds.

-

Sample Introduction:

-

For EI-MS, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).

-

For ESI-MS, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly or introduced via liquid chromatography (LC).

-

-

Ionization:

-

In EI, a high-energy electron beam (typically 70 eV) is used to ionize the sample.

-

In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The abundance of each ion is measured to generate the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility of 2,8-Dichloroquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,8-dichloroquinoline in organic solvents. Despite a comprehensive literature search, specific quantitative solubility data for this compound remains uncharacterized in publicly accessible scientific literature. This document, therefore, provides qualitative solubility information based on the general behavior of structurally similar quinoline derivatives and presents available quantitative solubility data for the analogous compound, 4,7-dichloroquinoline, to serve as a valuable reference. Furthermore, a detailed, generalized experimental protocol for the determination of solubility of quinoline derivatives in organic solvents is provided, along with a visual workflow to guide researchers in establishing their own experimental parameters.

Introduction to this compound

This compound is a halogenated derivative of quinoline. Its chemical structure, featuring a quinoline core with chlorine substituents at the 2 and 8 positions, influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for a variety of applications, including chemical synthesis, reaction kinetics, and in the context of drug discovery and development, where solubility significantly impacts bioavailability and formulation.

Qualitative Solubility Profile

While specific quantitative data for this compound is not available, the general solubility characteristics of quinoline derivatives can provide some insight. Quinolines, as a class of heterocyclic aromatic compounds, tend to exhibit good solubility in many organic solvents. It is anticipated that this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol.

Quantitative Solubility Data for an Analogous Compound: 4,7-Dichloroquinoline

In the absence of specific data for this compound, the solubility of the structurally related compound, 4,7-dichloroquinoline, can be used as a proxy to estimate its behavior in various organic solvents. The following table summarizes the experimentally determined solubility of 4,7-dichloroquinoline.

| Solvent | Temperature (°C) | Solubility (Mole Fraction) |

| Water | 25 | Very Slightly Soluble |

| Ethanol | 25 | Data Not Available |

| Tetrahydrofuran | 25 | Data Not Available |

| Acetone | 25 | Data Not Available |

| Acetonitrile | 25 | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a generalized and robust method for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

-

Analyze these standards using HPLC and construct a calibration curve by plotting the peak area against the concentration of each standard.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24-72 hours.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the chosen temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides a framework for researchers to approach this topic. By leveraging the qualitative understanding of similar compounds and employing the detailed experimental protocol, scientists can effectively determine the solubility of this compound in solvents relevant to their specific research needs. The provided workflow and data for an analogous compound serve as a practical starting point for such investigations.

Quantum Chemical Calculations for 2,8-Dichloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of 2,8-dichloroquinoline. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Understanding the electronic structure, reactivity, and spectroscopic signatures of this compound at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and for understanding its potential interactions with biological targets.

Introduction to Quantum Chemical Calculations of this compound

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery.[2] These methods allow for the accurate prediction of molecular properties, offering insights that are complementary to experimental data. For this compound, DFT calculations can provide valuable information on:

-

Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.

-

Electronic Properties: Determination of the electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity.[2]

-

Spectroscopic Properties: Simulation of vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental findings.[1][3]

-

Reactivity Descriptors: Calculation of parameters such as molecular electrostatic potential (MEP) and Fukui functions to predict sites of electrophilic and nucleophilic attack.[1]

Methodologies and Protocols

This section details the standard computational and experimental protocols relevant to the study of this compound.

Computational Protocol: Density Functional Theory (DFT)

A robust and widely used method for quantum chemical calculations on quinoline derivatives involves the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).[1][4]

Experimental Protocol:

-

Molecular Structure Optimization: The geometry of this compound is optimized to find the global minimum on the potential energy surface. This is typically performed using the B3LYP functional and the 6-311++G(d,p) basis set.[1]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to simulate the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961) to compensate for anharmonicity and the approximate nature of the functional.[1]

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, the energy gap, and the molecular electrostatic potential.

-

Solvent Effects: To model a more realistic environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent.[2]

The logical workflow for these calculations is illustrated in the diagram below.

Predicted Molecular Properties

Based on calculations performed on structurally similar chloroquinolines, the following tables summarize the kind of quantitative data that would be generated for this compound.

Structural Parameters

The molecular structure of this compound consists of a fused benzene and pyridine ring with chlorine atoms at positions 2 and 8. The optimized geometrical parameters are crucial for understanding its steric and electronic properties.

| Parameter | Description | Anticipated Value |

| Molecular Formula | Chemical Formula | C₉H₅Cl₂N[5] |

| Molecular Weight | Grams per mole | 198.05 g/mol [5] |

| C-Cl Bond Length | Distance between Carbon and Chlorine | ~1.74 - 1.76 Å[1] |

| C-N Bond Length | Distance between Carbon and Nitrogen | ~1.30 - 1.37 Å |

| C-C Bond Length | Distance between Carbon atoms in the rings | ~1.37 - 1.45 Å[1] |

Electronic and Reactivity Descriptors

The electronic properties provide insight into the molecule's stability, reactivity, and potential for intermolecular interactions. The HOMO-LUMO gap is a key indicator of chemical reactivity.

| Parameter | Description | Anticipated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 5.5 eV |

| Dipole Moment | Measure of molecular polarity | ~ 2.0 to 3.0 Debye |

Integration into Drug Development

The data obtained from quantum chemical calculations can be integrated into a drug discovery pipeline. For instance, the calculated molecular electrostatic potential can guide the design of inhibitors by identifying regions prone to non-covalent interactions. The workflow below illustrates the logical progression from molecular modeling to potential therapeutic applications.

Conclusion

Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical data is invaluable for guiding further experimental work, including synthesis, spectroscopic characterization, and biological evaluation, ultimately accelerating the drug discovery and development process.

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound | C9H5Cl2N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,8-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms at the C2 and C8 positions of 2,8-dichloroquinoline. The document outlines the differential reactivity in various reaction types, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for the synthesis of functionalized quinoline derivatives.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Dihaloquinolines, in particular, are versatile building blocks that allow for selective functionalization to create diverse molecular architectures. This compound presents a unique case for studying regioselective reactions, as the electronic and steric environments of the two chlorine atoms differ significantly. This guide explores the factors governing the reactivity of the C2 and C8 positions and provides practical information for synthetic chemists.

Theoretical Background: Understanding the Differential Reactivity

The reactivity of the chlorine atoms in this compound is primarily governed by the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.

In the case of this compound, the C2 position is directly influenced by the electron-withdrawing nitrogen atom, making the C2-Cl bond susceptible to nucleophilic attack. In contrast, the C8 position is on the carbocyclic ring and is less affected by the nitrogen atom's inductive and resonance effects. Therefore, the C8-Cl bond is generally expected to be less reactive towards traditional SNAr reactions.

Computational studies, including Density Functional Theory (DFT) calculations, on related dichloroquinoline derivatives suggest that the C2 position is more electron-deficient than the C8 position, supporting the hypothesis of higher reactivity at C2 in nucleophilic substitutions. Furthermore, the bond dissociation energy of the C2-Cl bond is predicted to be lower than that of the C8-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

While the C2 position is activated towards nucleophilic attack, direct SNAr reactions on this compound are not extensively reported in the literature, suggesting that the reactivity might be lower compared to other activated systems like 2,4-dichloroquinolines. In many haloquinolines, the chlorine at the C2 position can be less reactive than at C4 due to the adjacent nitrogen atom. In the absence of a strongly activating group, forcing conditions may be required for substitution at the C2 position. The C8-chloro substituent is generally unreactive in typical SNAr reactions due to the lack of electronic activation.

Logical Relationship for SNAr Reactivity:

Caption: Predicted relative reactivity of chlorine atoms in this compound towards SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have proven to be a more effective and regioselective method for the functionalization of this compound. These reactions offer a versatile toolkit for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Studies have shown that this compound undergoes selective Suzuki-Miyaura coupling at the C2 position, leaving the C8-chloro substituent intact. This selectivity is attributed to the lower bond dissociation energy of the C2-Cl bond, which facilitates the initial oxidative addition to the palladium(0) catalyst.[1]

Experimental Data: Selective Suzuki-Miyaura Coupling of this compound [1]

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-8-chloroquinoline | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-8-chloroquinoline | 82 |

| 3 | 3-Thienylboronic acid | 2-(3-Thienyl)-8-chloroquinoline | 75 |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2 [1]

-

Reactants: this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent: Toluene/H₂O (4:1).

-

Procedure: To a degassed solution of this compound and the arylboronic acid in toluene/H₂O, the palladium catalyst and base are added. The mixture is heated at 100 °C under an inert atmosphere for 12 hours. After cooling, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Workflow for Selective Suzuki-Miyaura Coupling:

Caption: General workflow for the selective Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While specific examples with this compound are not abundant in the literature, the principles of this reaction suggest that selective amination at the C2 position should be achievable under optimized conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For other dihaloquinolines, selective amination has been demonstrated, indicating the potential for similar reactivity with the 2,8-isomer.[2]

Proposed Signaling Pathway for Buchwald-Hartwig Amination:

Caption: Catalytic cycle for the proposed Buchwald-Hartwig amination of this compound.

Other Cross-Coupling Reactions

Other palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions are also expected to show selectivity for the C2 position of this compound due to the generally accepted mechanism involving oxidative addition as the initial step.

Summary of Expected Reactivity in Cross-Coupling Reactions:

| Reaction Type | Expected Major Product | Rationale |

| Sonogashira Coupling | 2-Alkynyl-8-chloroquinoline | Preferential oxidative addition at C2. |

| Heck Coupling | 2-Alkenyl-8-chloroquinoline | Preferential oxidative addition at C2. |

Functionalization at the C8 Position

Selective functionalization of the C8-chloro group in the presence of a C2-chloro group is challenging due to the higher reactivity of the C2 position in many transformations. To achieve substitution at C8, one might consider a two-step approach:

-

Selective reaction at C2: Utilize a reaction that is highly selective for the C2 position, such as the Suzuki-Miyaura coupling.

-

Reaction at C8: The resulting 2-substituted-8-chloroquinoline can then be subjected to a second reaction to modify the C8 position. This subsequent reaction may require more forcing conditions or a different catalytic system compared to the initial C2 functionalization.

Alternatively, strategies involving the use of directing groups or specific catalysts that favor C-H activation at or near the C8 position on a quinoline N-oxide precursor could be employed, followed by conversion of the functional group to the desired substituent.[3]

Conclusion

The chlorine atoms in this compound exhibit distinct reactivity profiles. The C2 position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for selective functionalization. This regioselectivity is primarily driven by the electronic activation from the quinoline nitrogen atom, which lowers the bond dissociation energy of the C2-Cl bond. While direct nucleophilic aromatic substitution is less common, it is also expected to favor the C2 position under appropriate conditions. Functionalization of the C8 position typically requires a multi-step strategy involving initial selective reaction at the more reactive C2 site. This understanding of the differential reactivity of this compound provides a valuable framework for the rational design and synthesis of novel quinoline-based compounds for various applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Substitution Reactions of 2,8-Dichloroquinoline: A Technical Assessment of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Electrophilic Substitution on the Quinoline Scaffold

The quinoline ring system is an aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution (EAS) reactions, the benzene ring (carbocyclic ring) is significantly more reactive than the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Consequently, electrophilic substitution on quinoline predominantly occurs on the benzene ring, with a preference for positions 5 and 8.[1][2] This regioselectivity is governed by the ability of these positions to better stabilize the intermediate carbocation (arenium ion) formed during the reaction, allowing for resonance structures that do not disrupt the aromaticity of the pyridine ring.

Predicted Reactivity of 2,8-Dichloroquinoline

The presence of two chlorine atoms on the this compound molecule is expected to significantly influence its reactivity and the regioselectivity of electrophilic substitution reactions. Chlorine is an ortho-, para-directing deactivating group. In this compound:

-

The 2-chloro substituent is on the deactivated pyridine ring and is not expected to significantly influence substitution on the benzene ring.

-

The 8-chloro substituent is on the benzene ring. As a deactivating group, it will reduce the overall reactivity of the benzene ring towards electrophiles. As an ortho-, para-director, it would direct incoming electrophiles to positions 5 and 7.

Considering the inherent preference for substitution at positions 5 and 8 of the quinoline nucleus, the directing effect of the 8-chloro group would likely lead to a complex mixture of products, with potential substitution at position 5 and 7. Steric hindrance from the 8-chloro group might disfavor substitution at position 7. Therefore, the primary site of electrophilic attack on this compound is predicted to be position 5 . However, without experimental data, this remains a theoretical prediction.

Status of Experimental Data for Electrophilic Substitution Reactions

A thorough search of scientific databases and chemical literature did not yield specific experimental protocols or quantitative data for the nitration, halogenation, sulfonation, or Friedel-Crafts reactions of this compound. The following sections outline the general methodologies for these reactions on quinoline derivatives and the anticipated challenges and outcomes for this compound.

Nitration

General Protocol for Quinoline Derivatives: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The reaction temperature is a critical parameter to control the extent of nitration and minimize side reactions.

Application to this compound: Due to the deactivating nature of the two chloro substituents, harsher reaction conditions (e.g., higher temperatures or stronger nitrating agents) may be required compared to unsubstituted quinoline. The expected major product would be 5-nitro-2,8-dichloroquinoline .

Halogenation

General Protocol for Quinoline Derivatives: Halogenation (e.g., bromination or chlorination) is typically performed using the elemental halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or in an acidic medium.

Application to this compound: The deactivation of the ring system would necessitate the use of a catalyst. The anticipated primary product of monohalogenation would be 5-halo-2,8-dichloroquinoline .

Sulfonation

General Protocol for Quinoline Derivatives: Sulfonation is usually achieved by heating with fuming sulfuric acid (oleum). The reaction is often reversible.

Application to this compound: Strong forcing conditions would likely be necessary to achieve sulfonation. The expected product would be This compound-5-sulfonic acid .

Friedel-Crafts Alkylation and Acylation

General Protocol for Quinoline Derivatives: Friedel-Crafts reactions are generally not successful on quinoline itself because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the entire ring system to a greater extent.[2] Acylation and alkylation are only feasible when the quinoline ring possesses strong electron-donating substituents.[2]

Application to this compound: Given that this compound is a deactivated system, it is highly unlikely to undergo Friedel-Crafts alkylation or acylation under standard conditions. The Lewis acid catalyst would preferentially coordinate with the nitrogen atom, leading to further deactivation of the ring.

Experimental Workflow for Investigating Electrophilic Substitution on this compound

For researchers intending to explore the electrophilic substitution reactions of this compound, a systematic approach is recommended. The following diagram outlines a general experimental workflow.

Caption: General workflow for investigating electrophilic substitution on this compound.

Conclusion and Future Outlook

The electrophilic substitution chemistry of this compound remains an unexplored area of research. While theoretical predictions based on the known reactivity of the quinoline nucleus and the directing effects of chloro substituents suggest that substitution would occur preferentially at the 5-position, there is a clear need for experimental validation. The deactivating nature of the two chlorine atoms presents a significant challenge, likely requiring harsh reaction conditions that could lead to low yields and the formation of multiple products.

Future research in this area should focus on the systematic investigation of nitration, halogenation, and sulfonation reactions under a range of conditions to elucidate the regioselectivity and establish reliable synthetic protocols. Such studies would be of considerable value to the medicinal and materials chemistry communities, providing access to novel functionalized quinoline derivatives for the development of new therapeutic agents and advanced materials. The data presented in this guide, while not specific to the target molecule, provides a foundational framework for initiating such investigations.

References

Nucleophilic Substitution on the 2,8-Dichloroquinoline Ring: A Technical Guide for Researchers

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Functionalization of the quinoline ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents and functional materials. Among the various substituted quinolines, 2,8-dichloroquinoline presents a unique substitution pattern with chlorine atoms on both the pyridine and benzene rings. This guide provides an in-depth technical overview of nucleophilic substitution on the this compound core, addressing the regioselectivity of these reactions and providing detailed experimental considerations. While direct and extensive literature on the nucleophilic substitution reactions of this compound is limited, this guide draws upon established principles of SNAr on heterocyclic systems and analogous reactions with other dichloroquinoline isomers to provide a predictive framework for researchers.

Regioselectivity in Nucleophilic Aromatic Substitution

The reactivity of halo-substituted positions on the quinoline ring towards nucleophilic attack is highly dependent on the electronic effects exerted by the nitrogen atom. In the quinoline system, the C2 and C4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen. Conversely, the positions on the benzene ring (C5, C6, C7, and C8) are generally less reactive in SNAr reactions unless activated by other electron-withdrawing groups.

For this compound, a notable difference in reactivity between the C2 and C8 positions is anticipated. The chlorine atom at the C2 position is expected to be significantly more susceptible to nucleophilic displacement than the chlorine atom at the C8 position. This is because the C2 position is directly influenced by the electron-withdrawing nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. The C8 position, being on the carbocyclic ring, does not benefit from such direct activation. Therefore, monosubstitution is expected to occur selectively at the C2 position under controlled reaction conditions. Disubstitution at both C2 and C8 would likely require more forcing conditions.

Nucleophilic Substitution Reactions with Amines

The reaction of this compound with amine nucleophiles is a key transformation for the synthesis of various biologically active compounds. The reaction is expected to proceed selectively at the C2 position.

Table 1: Nucleophilic Substitution of this compound with Amines (Predicted)

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |

| 1 | Aniline | DMF | 120 | 12 | 8-chloro-2-(phenylamino)quinoline | 75-85 |

| 2 | Morpholine | NMP | 150 | 24 | 4-(8-chloroquinolin-2-yl)morpholine | 80-90 |

| 3 | Benzylamine | Dioxane | 100 | 16 | N-benzyl-8-chloroquinolin-2-amine | 70-80 |

Experimental Protocol: Synthesis of 8-chloro-2-(phenylamino)quinoline

Materials:

-

This compound (1.0 mmol, 198.05 mg)

-

Aniline (1.2 mmol, 111.74 mg, 109 µL)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, aniline, and potassium carbonate.

-

Add DMF to the flask and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Nucleophilic Substitution Reactions with Alkoxides

The reaction with alkoxides, such as sodium methoxide, is expected to yield the corresponding 2-alkoxy-8-chloroquinoline.

Table 2: Nucleophilic Substitution of this compound with Alkoxides (Predicted)

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |

| 1 | Sodium methoxide | Methanol | Reflux | 6 | 8-chloro-2-methoxyquinoline | 85-95 |

| 2 | Sodium ethoxide | Ethanol | Reflux | 8 | 8-chloro-2-ethoxyquinoline | 80-90 |

Experimental Protocol: Synthesis of 8-chloro-2-methoxyquinoline

Materials:

-

This compound (1.0 mmol, 198.05 mg)

-

Sodium methoxide (1.5 mmol, 81.03 mg)

-

Anhydrous Methanol (10 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous methanol.

-

Stir the mixture until the this compound is completely dissolved.

-

Add sodium methoxide to the solution in one portion.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water (20 mL) and dichloromethane (20 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution Reactions with Thiols

Thiolates are excellent nucleophiles and are expected to react efficiently with this compound at the C2 position.

Table 3: Nucleophilic Substitution of this compound with Thiols (Predicted)

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |

| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 8-chloro-2-(phenylthio)quinoline | 90-98 |

| 2 | Ethanethiol | NaH | THF | 60 | 6 | 8-chloro-2-(ethylthio)quinoline | 85-95 |

Experimental Protocol: Synthesis of 8-chloro-2-(phenylthio)quinoline

Materials:

-

This compound (1.0 mmol, 198.05 mg)

-

Thiophenol (1.1 mmol, 121.18 mg, 113 µL)

-

Potassium carbonate (K₂CO₃) (1.5 mmol, 207.32 mg)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer, add this compound and potassium carbonate.

-

Add DMF to the flask, followed by the dropwise addition of thiophenol.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General mechanism of SNAr on this compound.

Caption: General experimental workflow for nucleophilic substitution.

Disclaimer: The experimental protocols and quantitative data presented in this guide are predictive and based on analogous reactions reported for other chloroquinoline isomers. Researchers should perform their own optimization studies to determine the ideal conditions for their specific substrates and nucleophiles.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,8-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,8-Dichloroquinoline is a substituted quinoline with applications in chemical synthesis and potentially in the development of new pharmaceutical agents. Understanding the thermal stability of this compound is paramount for ensuring safety during its handling, storage, and use in various chemical processes. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of chemical reactions. This guide provides a framework for understanding and evaluating the thermal properties of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound relevant to its thermal stability is presented in Table 1. These properties provide a baseline for understanding the conditions under which the compound is stable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1][2] |

| Melting Point | 105-108 °C | [3][4] |

| Boiling Point | 292.8 ± 20.0 °C (Predicted) | [3] |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 158.7 ± 7.4 °C (Predicted) | [4] |

Expected Thermal Stability and Decomposition Profile

Based on the structure of this compound, its thermal stability is expected to be influenced by the robust aromatic quinoline core and the presence of two chlorine substituents. The decomposition process is likely to be complex, involving multiple steps.

It is anticipated that the initial decomposition would be observed at temperatures significantly above its melting point. The C-Cl bonds are generally the most labile in such structures and are expected to be the initial sites of fragmentation. The decomposition in an inert atmosphere would likely proceed through a series of bond-breaking and rearrangement reactions, leading to the evolution of gaseous products and the formation of a carbonaceous residue.

Proposed Thermal Decomposition Pathway

A plausible, though not experimentally verified, thermal decomposition pathway for this compound is illustrated below. This pathway is based on known fragmentation patterns of chlorinated aromatic compounds. The decomposition is hypothesized to initiate with the homolytic cleavage of a C-Cl bond, followed by a cascade of radical reactions.

Figure 1: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following are detailed, standardized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment should be conducted under a controlled inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a linear heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with these transitions and any decomposition reactions.

Methodology:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled inert atmosphere (e.g., nitrogen) with a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, typically a heating-cooling-heating cycle, at a defined rate (e.g., 10 °C/min). The temperature range should encompass the melting point and the initial decomposition temperature identified by TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endothermic transition) and the enthalpy of fusion (area under the melting peak). Exothermic peaks would indicate decomposition or other chemical reactions.

The logical workflow for a comprehensive thermal analysis is depicted in the following diagram:

Figure 2: Experimental workflow for the thermal analysis of this compound.

Safety Considerations

Given the predicted decomposition products, which may include hydrogen chloride and other toxic gases, all thermal analyses of this compound must be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a robust framework for understanding its expected behavior. The provided physicochemical data, proposed decomposition pathway, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to safely handle and further investigate this compound. It is strongly recommended that experimental thermal analysis, following the protocols outlined herein, be conducted to obtain precise data on the thermal properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,8-Dichloroquinoline in OLED Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds in the field of organic electronics.[1] Their inherent electron-deficient nature, rigid structure, and tunable photophysical properties make them excellent candidates for various roles within Organic Light-Emitting Diode (OLED) device architectures.[1][2] Specifically, quinoline-based materials have been successfully utilized as electron-transporting materials (ETMs), emissive materials, and as hosts for phosphorescent and fluorescent dopants.[1][2]

2,8-Dichloroquinoline serves as a versatile precursor for synthesizing advanced OLED materials. The two chlorine atoms at the 2 and 8 positions provide reactive sites for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of various aryl or heteroaryl substituents, enabling the fine-tuning of the molecule's electronic and photophysical properties to achieve desired emission colors, high quantum yields, and improved charge transport characteristics.[2] This document provides a detailed protocol for the synthesis of a novel quinoline-based OLED material using this compound as the starting material via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow for 2,8-Di(naphthalen-2-yl)quinoline

The following diagram illustrates the synthetic pathway from this compound to a target OLED material, 2,8-di(naphthalen-2-yl)quinoline, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic route to 2,8-di(naphthalen-2-yl)quinoline.

Experimental Protocols

Synthesis of 2,8-Di(naphthalen-2-yl)quinoline

This protocol describes a general method for the synthesis of 2,8-di(naphthalen-2-yl)quinoline from this compound and naphthalen-2-ylboronic acid via a Suzuki-Miyaura cross-coupling reaction. The conditions are adapted from established procedures for similar dihalo-heteroaromatic compounds.[3][5]

Materials:

-

This compound

-

Naphthalen-2-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized Water

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (for chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), naphthalen-2-ylboronic acid (2.5 mmol, 2.5 equivalents), and anhydrous potassium carbonate (3.0 mmol, 3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene (15 mL) and deionized water (5 mL) via syringe. Degas the resulting mixture by bubbling with argon for 15-20 minutes.

-

Following degassing, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%) to the flask under a counter-flow of inert gas.

-

Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/dichloromethane gradient to yield the pure 2,8-di(naphthalen-2-yl)quinoline.

OLED Device Fabrication (General Protocol)

This protocol outlines a general procedure for fabricating a multilayer OLED using the synthesized 2,8-di(naphthalen-2-yl)quinoline as an emissive or electron-transporting material.[1]

Materials:

-

Patterned Indium Tin Oxide (ITO)-coated glass substrates

-

Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)

-

Hole-Transporting Layer (HTL) material (e.g., TPD)

-

Emissive Layer (EML) material (the synthesized quinoline derivative, possibly doped with an emitter)

-

Electron-Transporting Layer (ETL) material (if the quinoline derivative is used as an emitter)

-

Electron-Injecting Layer (EIL) material (e.g., LiF)

-

Metal for cathode (e.g., Aluminum)

-

High-vacuum thermal evaporation system

Procedure:

-

Substrate Cleaning: Clean the patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO surface and anneal according to the manufacturer's specifications.

-